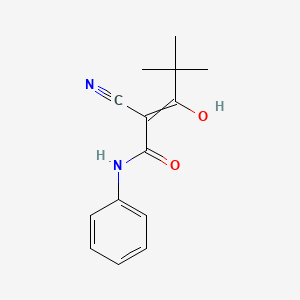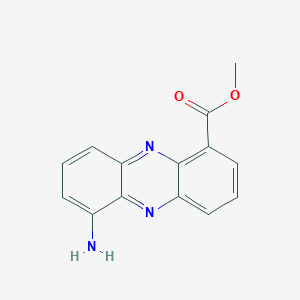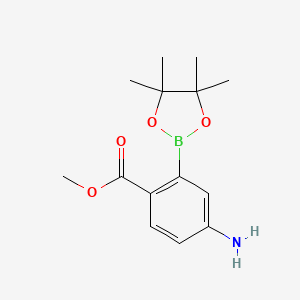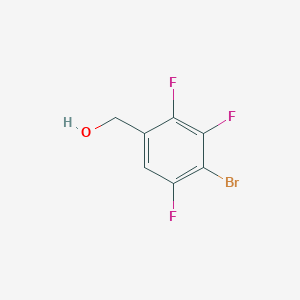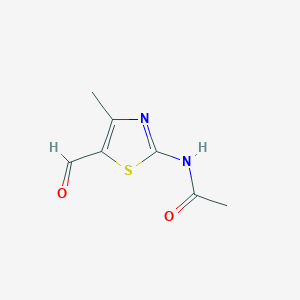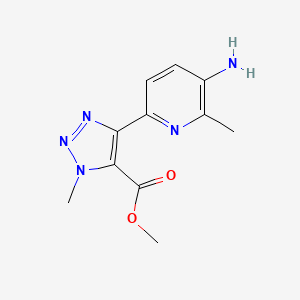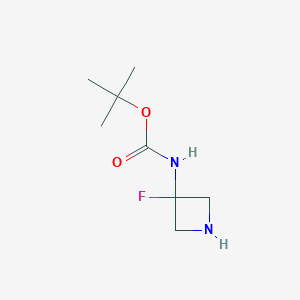
3-(Boc-amino)-3-fluoroazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-3-fluoroazetidine is a chemical compound that features a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to an azetidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-fluoroazetidine typically involves the introduction of the Boc protecting group to an azetidine derivative. One common method involves the reaction of 3-fluoroazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-3-fluoroazetidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amino-substituted azetidine.
Deprotection Reactions: Removal of the Boc group yields the free amine.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Boc-amino)-3-fluoroazetidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-3-fluoroazetidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule. Once the Boc group is removed, the free amine can interact with its target, potentially inhibiting enzyme activity or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-amino)azetidine: Similar structure but lacks the fluorine atom.
3-(Boc-amino)-3-chloroazetidine: Similar structure but contains a chlorine atom instead of fluorine.
3-(Boc-amino)-3-bromoazetidine: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
3-(Boc-amino)-3-fluoroazetidine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical properties, such as its reactivity and stability. Fluorine atoms can also enhance the biological activity of pharmaceutical compounds by increasing their metabolic stability and membrane permeability .
Propriétés
Formule moléculaire |
C8H15FN2O2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoroazetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
JZRQBMFBYRSCFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


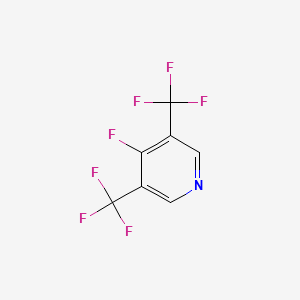
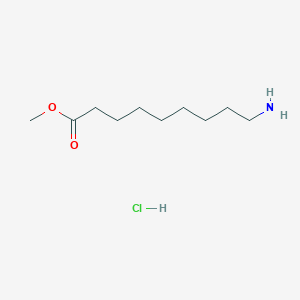
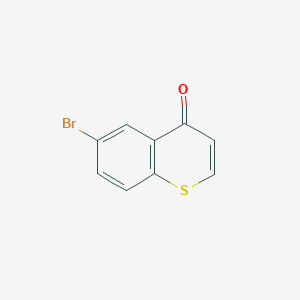
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

